1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794703
InChI: InChI=1S/C12H15N3O2/c1-2-15-10-6-4-3-5-8(10)7-9(12(15)17)11(16)14-13/h3-6,9H,2,7,13H2,1H3,(H,14,16)
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide

CAS No.:

Cat. No.: VC15794703

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carbohydrazide
Standard InChI InChI=1S/C12H15N3O2/c1-2-15-10-6-4-3-5-8(10)7-9(12(15)17)11(16)14-13/h3-6,9H,2,7,13H2,1H3,(H,14,16)
Standard InChI Key BZAPVFCDBLEPIY-UHFFFAOYSA-N
Canonical SMILES CCN1C2=CC=CC=C2CC(C1=O)C(=O)NN

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide features a bicyclic framework comprising a partially hydrogenated quinoline system substituted with an ethyl group at the 1-position and a carbohydrazide functional group at the 3-position. The IUPAC name, 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carbohydrazide, reflects its saturation at the 3,4-positions and the ketone group at C2 .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number1415559-71-5
Molecular FormulaC₁₂H₁₅N₃O₂
Molecular Weight233.27 g/mol
Purity95%
AppearancePale brown or white powder

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous compounds reveals carbonyl stretching vibrations at 1730–1750 cm⁻¹ for the quinoline-2-one and hydrazide groups, while broad O–H/N–H stretches appear near 2800–3200 cm⁻¹ . Mass spectrometry (LC-MS) typically shows a protonated molecular ion peak at m/z 234 [M+H]⁺ for related derivatives .

Synthetic Pathways and Optimization

Key Synthetic Strategy

The synthesis follows a two-step protocol adapted from methodologies for structurally similar 4-hydroxy-2-oxoquinoline-3-carbohydrazides :

  • Condensation of Isatoic Anhydride with Diethyl Malonate
    Isatoic anhydride reacts with diethyl malonate in dry DMF at 85°C for 5 hours, yielding ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This intermediate is precipitated using ice-water and purified via filtration .

  • Hydrazide Formation
    The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux (2 hours), producing the target carbohydrazide derivative in 90% yield .

Critical Reaction Parameters

  • Solvent: Anhydrous DMF for condensation; ethanol for hydrazide formation

  • Temperature: 85°C (condensation); reflux conditions (hydrazide step)

  • Yield Optimization: Excess diethyl malonate (5:1 molar ratio) drives the first step to completion .

Physicochemical and Stability Profiles

Stability Considerations

The compound remains stable under standard laboratory conditions (25°C, dry atmosphere) but degrades upon prolonged exposure to moisture or strong oxidizers. Thermal decomposition above 200°C releases carbon and nitrogen oxides .

Table 2: Stability and Handling Guidelines

ParameterRecommendationSource
Storage Temperature2–8°C in airtight container
Incompatible MaterialsStrong oxidizers, moisture
Decomposition ProductsCO, CO₂, NOₓ
Exposure RouteResponseSource
InhalationMove to fresh air; administer oxygen if breathing is labored
Skin ContactFlush with water for 15 minutes; remove contaminated clothing
Eye ContactRinse with water for 15 minutes; seek ophthalmological evaluation

Personal Protective Equipment (PPE)

Mandatory PPE includes nitrile gloves, safety goggles, and NIOSH-approved respirators when handling powders . Engineering controls (fume hoods) are required to minimize airborne particulate exposure .

Regulatory and Environmental Considerations

AspectDetailSource
TSCA ComplianceNot listed
California Proposition 65No carcinogenic/mutagenic constituents
Waste DisposalIncinerate in EPA-approved facility

Ecotoxicology

No ecotoxicity data are available, but precautions against environmental release are mandated due to potential bioaccumulation risks .

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